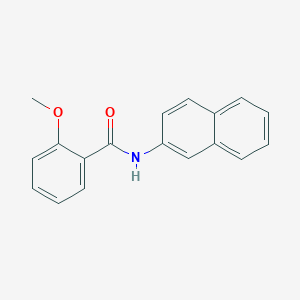
methyl N'-{4-nitrobenzylidene}hydrazonothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamimidothioates, which are derivatives of thiourea and isothiourea. These compounds are of significant interest due to their applications in various fields such as organic synthesis, pharmacology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves the reaction of hetero-substituted allenes with aliphatic, cycloaliphatic, and aromatic isothiocyanates. This reaction is usually carried out under electron impact (70 eV) and chemical ionization conditions using methane as the reactant gas . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it likely binds to the active site of the enzyme, preventing the production of nitric oxide. Similarly, its anticancer properties may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(3-substituted thiophen-2-yl)carbamimidothioates: These compounds share a similar core structure but differ in the substituents attached to the thiophene ring.
N-[(E)-(4-nitrophenyl)methylidene]-N-{4-[(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine: This compound has a similar nitrophenylmethylideneamino group but differs in the overall structure and functional groups.
Uniqueness
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10N4O2S |
|---|---|
Peso molecular |
238.27g/mol |
Nombre IUPAC |
methyl N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C9H10N4O2S/c1-16-9(10)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12)/b11-6+ |
Clave InChI |
PSZJYHCMUWEZJY-IZZDOVSWSA-N |
SMILES |
CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES isomérico |
CS/C(=N\N=C\C1=CC=C(C=C1)[N+](=O)[O-])/N |
SMILES canónico |
CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-ethoxyphenyl)ethylidene]bicyclo[6.1.0]nonane-9-carbohydrazide](/img/structure/B390054.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B390056.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2,2-dicyclopropylcyclopropane-1-carboxamide](/img/structure/B390057.png)
![4-tert-butyl-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide](/img/structure/B390058.png)


![N-(3-bromophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B390065.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390067.png)

![N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B390069.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B390070.png)
![(1E)-1-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(diphenylmethylidene)hydrazine](/img/structure/B390074.png)
![(1E,2E)-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]hydrazine](/img/structure/B390076.png)
![N-(4-nitrobenzylidene)-4-({4-[(4-nitrobenzylidene)amino]phenyl}sulfonyl)aniline](/img/structure/B390077.png)
